THZ2

Vue d'ensemble

Description

THZ2 est un inhibiteur puissant et sélectif de la kinase dépendante des cyclines 7 (CDK7). La kinase dépendante des cyclines 7 est une kinase sérine/thréonine qui joue un rôle crucial dans la régulation du cycle cellulaire et de la transcription. This compound a montré un potentiel significatif dans l'inhibition de la croissance de diverses cellules cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

THZ2 has a wide range of scientific research applications, including:

Cancer Research: this compound has shown potent anti-cancer activity by inhibiting cyclin-dependent kinase 7, leading to cell cycle arrest and apoptosis in cancer cells. .

Transcriptional Regulation: this compound is used to study the role of cyclin-dependent kinase 7 in transcriptional regulation.

Drug Development: This compound serves as a lead compound for the development of new cyclin-dependent kinase 7 inhibitors with improved potency and selectivity.

Mécanisme D'action

Target of Action

Thz2 is a small inhibitor that selectively targets Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs . CDK7-mediated phosphorylation of RNA polymerase II (Pol II) at active gene promoters permits transcription .

Mode of Action

This compound interacts with its target, CDK7, to inhibit its activity. This inhibition leads to a reduction in the phosphorylation of the RNA polymerase II (RNAPII) C-terminal repeat domain (CTD), which is enriched in super-enhancers . This results in the suppression of transcription, particularly of super-enhancer-associated genes in cancer .

Biochemical Pathways

This compound affects several biochemical pathways. It causes cell cycle arrest, apoptosis, and repression of transcription, particularly of super-enhancer-associated genes in cancer . It has been observed that a cluster of genes, particularly sensitive to this compound treatment, are enriched in cancer-related biological processes and pathways, such as apoptosis, cell migration, PI3K-Akt signaling, and MAPK signaling .

Pharmacokinetics

It has been shown that this compound can be administered via intraperitoneal injection in mice without causing weight loss or behavioral changes, suggesting good tolerance .

Result of Action

This compound has been shown to effectively inhibit the growth of triple-negative breast cancer (TNBC) cells and induce apoptotic cell death . It also suppresses the clonal growth of TNBC cells at low nanomolar doses . In mouse models, this compound treatment significantly reduces tumor growth rates .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For example, in mouse models of dextran sulfate sodium (DSS)-induced acute colitis and azoxymethane (AOM)/DSS-induced colitis-associated colorectal cancer, this compound has been shown to ameliorate inflammatory symptoms, including bleeding and diarrhea .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Thz2 plays a crucial role in biochemical reactions by inhibiting CDK7, a key enzyme involved in cell cycle regulation and transcription. This compound interacts with various enzymes, proteins, and other biomolecules, including cyclin H and MAT1, which form the CDK-activating kinase (CAK) complex. The inhibition of CDK7 by this compound leads to the suppression of phosphorylation of RNA polymerase II, thereby affecting transcription and cell cycle progression .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells. This compound impacts cell signaling pathways, including the downregulation of β-catenin and snail, which are involved in cell migration and invasion. Additionally, this compound affects gene expression by reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX2), thereby modulating cellular metabolism and inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CDK7, leading to enzyme inhibition. This compound binds to the ATP-binding pocket of CDK7, preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition results in the suppression of transcription and cell cycle progression. This compound also affects gene expression by modulating the activity of transcription factors and coactivators, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability and maintains its inhibitory activity over extended periods. Degradation of this compound can occur, leading to a reduction in its efficacy. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including weight loss, organ damage, and immune suppression. Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to cell cycle regulation and transcription. It interacts with enzymes such as CDK7, cyclin H, and MAT1, which are essential for the formation of the CAK complex. This compound also affects metabolic flux by modulating the activity of transcription factors and coactivators, leading to changes in the levels of metabolites involved in cell proliferation, apoptosis, and inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound accumulates in specific cellular compartments, including the nucleus, where it exerts its inhibitory effects on CDK7. The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it targets CDK7 and other components of the transcription machinery. This compound contains targeting signals and post-translational modifications that direct it to specific compartments or organelles. The localization of this compound within the nucleus is crucial for its activity and function, as it allows for the inhibition of CDK7 and the modulation of transcription and cell cycle progression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

THZ2 peut être synthétisé par un procédé en plusieurs étapes impliquant la réaction de précurseurs chimiques spécifiques. La synthèse implique généralement les étapes suivantes :

Formation de la structure de base :

Fonctionnalisation : La structure de base est ensuite fonctionnalisée en introduisant des substituants spécifiques pour améliorer son activité inhibitrice contre la kinase dépendante des cyclines 7.

Méthodes de production industrielle

La production industrielle de this compound implique l'adaptation du processus de synthèse pour produire de grandes quantités de composé. Cela nécessite généralement l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement et une pureté élevés. L'utilisation d'équipements de synthèse automatisés et de réacteurs à écoulement continu peut encore améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

THZ2 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de this compound.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction de la modification souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés. Ces dérivés peuvent être étudiés plus en profondeur pour leur activité biologique et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : this compound a montré une activité anticancéreuse puissante en inhibant la kinase dépendante des cyclines 7, ce qui entraîne un arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses. .

Régulation transcriptionnelle : this compound est utilisé pour étudier le rôle de la kinase dépendante des cyclines 7 dans la régulation transcriptionnelle.

Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux inhibiteurs de la kinase dépendante des cyclines 7 avec une puissance et une sélectivité améliorées.

Mécanisme d'action

This compound exerce ses effets en se liant de manière covalente au site actif de la kinase dépendante des cyclines 7, inhibant ainsi son activité de kinase. La kinase dépendante des cyclines 7 est impliquée dans la phosphorylation du domaine C-terminal de l'ARN polymérase II, qui est essentielle à l'initiation et à l'élongation de la transcription. En inhibant la kinase dépendante des cyclines 7, this compound perturbe l'activité transcriptionnelle, entraînant la suppression de l'expression des gènes oncogéniques et l'induction de l'apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

THZ2 fait partie d'une classe de composés connus sous le nom d'inhibiteurs de la kinase dépendante des cyclines 7. Les composés similaires comprennent :

THZ1 : Un autre inhibiteur puissant de la kinase dépendante des cyclines 7 avec un mécanisme d'action similaire.

ICEC0942 (CT7001) : Un inhibiteur sélectif de la kinase dépendante des cyclines 7 qui a progressé jusqu'aux essais cliniques.

This compound est unique en sa capacité à cibler sélectivement les oncogènes associés aux super-amplificateurs, ce qui le rend particulièrement efficace contre certains types de cancer .

Propriétés

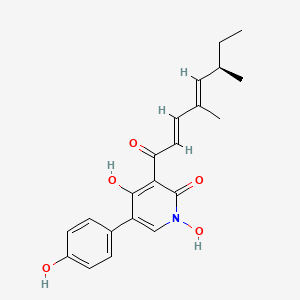

IUPAC Name |

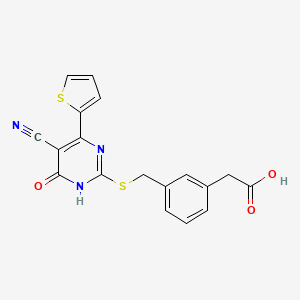

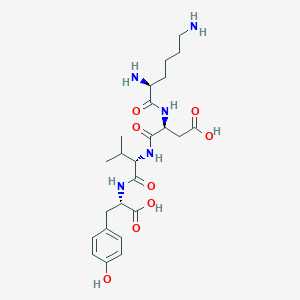

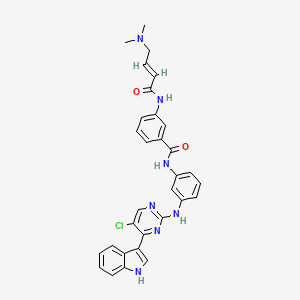

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b14-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONRCZUZCHXWBD-VGOFMYFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604810-84-5 | |

| Record name | THZ2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604810-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.